N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide
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Overview
Description
N~1~-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE is a complex organic compound that features a benzothiophene core, a cyano group, and a phenyl-tetrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE typically involves multiple steps:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.
Introduction of the Cyano Group: The cyano group is often introduced via nucleophilic substitution reactions.
Attachment of the Phenyl-Tetrazole Moiety: This step involves the formation of a tetrazole ring, which can be synthesized through the reaction of an azide with a nitrile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can alter the oxidation state of the sulfur atom in the benzothiophene core.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl-tetrazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction of the cyano group would produce primary amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug development.
Medicine: Its structural features suggest potential as a pharmaceutical agent, possibly in the treatment of diseases involving oxidative stress or inflammation.
Industry: The compound could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N1-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-5,6,7,8-Tetrahydro-1-Naphthalenylamine: This compound shares a similar tetrahydro structure but differs in its functional groups and overall reactivity.
Other Benzothiophene Derivatives: Compounds with a benzothiophene core but different substituents can exhibit varying chemical and biological properties.
Uniqueness
N~1~-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE is unique due to its combination of a benzothiophene core, a cyano group, and a phenyl-tetrazole moiety. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Properties
Molecular Formula |
C18H16N6OS2 |
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Molecular Weight |
396.5 g/mol |
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide |
InChI |
InChI=1S/C18H16N6OS2/c19-10-14-13-8-4-5-9-15(13)27-17(14)20-16(25)11-26-18-21-22-23-24(18)12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-9,11H2,(H,20,25) |
InChI Key |
PWRISWBJNCSDFG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CSC3=NN=NN3C4=CC=CC=C4)C#N |
Origin of Product |
United States |
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